molecular formula C15H21ClN2O3S B5798008 2-(4-chloro-N-methylsulfonylanilino)-N-cyclohexylacetamide

2-(4-chloro-N-methylsulfonylanilino)-N-cyclohexylacetamide

Cat. No.: B5798008
M. Wt: 344.9 g/mol
InChI Key: IDZALYUCOGJRJL-UHFFFAOYSA-N
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Description

2-(4-chloro-N-methylsulfonylanilino)-N-cyclohexylacetamide is a chemical compound characterized by its unique structure, which includes a chloro-substituted aniline ring, a methylsulfonyl group, and a cyclohexylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-N-methylsulfonylanilino)-N-cyclohexylacetamide typically involves multiple steps. One common route starts with the chlorination of aniline to form 4-chloroaniline. This intermediate is then reacted with methylsulfonyl chloride under basic conditions to introduce the methylsulfonyl group, yielding 4-chloro-N-methylsulfonylaniline. The final step involves the acylation of this intermediate with cyclohexylacetyl chloride in the presence of a base, such as triethylamine, to form the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-N-methylsulfonylanilino)-N-cyclohexylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the chloro group or the sulfonyl group.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dechlorinated or desulfonylated products.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

2-(4-chloro-N-methylsulfonylanilino)-N-cyclohexylacetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-chloro-N-methylsulfonylanilino)-N-cyclohexylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The presence of the chloro and methylsulfonyl groups enhances its binding affinity and specificity. The cyclohexylacetamide moiety contributes to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-N-methylsulfonylanilino)-N-prop-2-enylacetamide
  • 2-(4-chloro-N-methylsulfonylanilino)-N-(4-propan-2-ylphenyl)acetamide

Uniqueness

2-(4-chloro-N-methylsulfonylanilino)-N-cyclohexylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The cyclohexylacetamide moiety, in particular, differentiates it from other similar compounds, providing enhanced stability and potential for diverse applications.

Properties

IUPAC Name

2-(4-chloro-N-methylsulfonylanilino)-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O3S/c1-22(20,21)18(14-9-7-12(16)8-10-14)11-15(19)17-13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDZALYUCOGJRJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1CCCCC1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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